4-Butyl-2-phenyl-1,3-thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15NS |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
4-butyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C13H15NS/c1-2-3-9-12-10-15-13(14-12)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 |
InChI Key |
VAGUDRJJYGJIJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Butyl 2 Phenyl 1,3 Thiazole and Analogous Structures
Classical Hantzsch Synthesis and its Modern Adaptations for 1,3-Thiazoles
The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. sci-hub.sewikipedia.org It involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orgchemhelpasap.com For the synthesis of 4-butyl-2-phenyl-1,3-thiazole, this would typically involve the reaction of 1-bromo-2-hexanone with benzothioamide.
Modern adaptations of the Hantzsch synthesis focus on improving yields, reducing reaction times, and employing more environmentally friendly conditions. lboro.ac.uk One significant modification involves a two- or three-step procedure where a hydroxythiazoline intermediate is generated under basic conditions. This intermediate is then dehydrated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) and pyridine (B92270) to yield the final thiazole. researchgate.net Another adaptation utilizes diazoketones as stable and convenient substitutes for the often toxic and unstable α-haloketones. chemrxiv.org
Reaction Mechanism and Proposed Intermediates
The Hantzsch synthesis proceeds through a multi-step pathway. chemhelpasap.com The generally accepted mechanism begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an initial adduct. youtube.comyoutube.com This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone, leading to the formation of a 4-hydroxythiazoline intermediate. researchgate.netacs.org Subsequent dehydration of this intermediate, often facilitated by acidic conditions, results in the formation of the aromatic thiazole ring. acs.org
While the reaction is typically considered stepwise, the isolation of intermediates has been challenging. acs.org However, studies have successfully identified and characterized the 4-hydroxythiazolinium salts as stable intermediates under specific conditions. acs.org Spectroscopic analysis has shown that these intermediates can exist as a dynamic equilibrium between diastereoisomeric forms via the open-chain α-thio ketone. acs.org
Optimization of Reaction Conditions and Catalyst Systems
Significant research has been dedicated to optimizing the Hantzsch synthesis. Key parameters that are often adjusted include the choice of solvent, catalyst, and reaction temperature.
Solvent Effects:
Protic Solvents: Ethanol and methanol (B129727) are commonly used and enhance the solubility of the reactants. mdpi.com
Aprotic Solvents: Solvents like dimethylformamide (DMF) can accelerate the reaction rate but may complicate the purification process.
Green Solvents: In an effort to create more environmentally friendly protocols, water and deep eutectic solvents (DESs) like choline (B1196258) chloride/glycerol have been successfully employed. bepls.comrsc.org
Catalyst Systems: While the classical Hantzsch synthesis can proceed without a catalyst, various catalysts have been introduced to improve efficiency and yield. mdpi.comresearchgate.net
Base Catalysts: Bases are sometimes used in the reaction. mdpi.com
Acid Catalysts: Brønsted acids have been shown to mediate thiazole synthesis from sulfoxonium ylides under metal-free conditions. rsc.org
Reusable Catalysts: Silica-supported tungstosilisic acid has been used as a reusable catalyst in one-pot, multi-component Hantzsch syntheses, often in conjunction with ultrasonic irradiation. nih.gov
Table 1: Optimization of Hantzsch Synthesis Conditions
| Parameter | Variation | Effect |
|---|---|---|
| Solvent | Ethanol, Methanol | Good solubility of reactants mdpi.com |
| DMF | Faster reaction, difficult purification | |
| Water, DES | "Green" alternative, good yields bepls.comrsc.org | |
| Catalyst | None | Reaction proceeds, may be slow mdpi.com |
| Base/Acid | Can accelerate reaction mdpi.comrsc.org | |
| Silica-supported tungstosilisic acid | Reusable, high efficiency nih.gov | |
| Energy Source | Conventional Heating | Standard method |
| Microwave Irradiation | Reduced reaction times, high yields bepls.com |
Alternative Cyclization Strategies for Thiazole Ring Formation
Beyond the Hantzsch synthesis, a variety of other cyclization strategies have been developed to form the thiazole ring, often offering milder conditions or access to different substitution patterns.
Metal-Catalyzed Approaches in Thiazole Synthesis
Metal catalysts have proven highly effective in promoting the synthesis of thiazoles through various reaction pathways.
Copper-Catalyzed Reactions: Copper catalysts are widely used. One method involves a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) under mild conditions. organic-chemistry.org Another approach is the copper-catalyzed oxidative cyclization of enaminones with thioamides, which can be performed electrochemically under metal- and oxidant-free conditions. organic-chemistry.org
Palladium-Catalyzed Reactions: Palladium(II) acetate (B1210297) can catalyze the direct arylation of thiazole derivatives. organic-chemistry.org
Gold-Catalyzed Reactions: Gold(I) complexes have been used to catalyze the oxidation of terminal alkynes, which then react with thioamides to form 2,4-disubstituted thiazoles at room temperature. mdpi.comsioc-journal.cn
Rhodium-Catalyzed Reactions: Rhodium(II) catalysts can be used in the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters to produce 2,5-disubstituted thiazoles. organic-chemistry.org
Table 2: Metal-Catalyzed Thiazole Synthesis
| Metal Catalyst | Reactants | Product | Reference |
|---|---|---|---|
| Copper(I) iodide | Oximes, Anhydrides, KSCN | 2,4-Disubstituted Thiazoles | organic-chemistry.orgencyclopedia.pub |
| Palladium(II) acetate | Thiazole derivatives, Aryl bromides | Arylated Thiazoles | organic-chemistry.org |
| Gold(I) complexes | Terminal alkynes, Thioamides | 2,4-Disubstituted Thiazoles | mdpi.comsioc-journal.cn |
Environmentally Benign (Green) Chemistry Methods for Thiazole Synthesis
In recent years, there has been a strong emphasis on developing "green" synthetic methods for thiazoles to minimize environmental impact. bepls.combohrium.comresearchgate.net These methods often involve the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov
Key green chemistry approaches include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields. bepls.comeurjchem.com For example, a microwave-assisted, catalyst-free, one-pot, three-component reaction has been developed for the synthesis of thiazol-2-imines. bepls.com
Ultrasonic Irradiation: Sonication provides an energy-efficient alternative to conventional heating and has been used in conjunction with recyclable catalysts like cross-linked chitosan (B1678972) hydrogels. nih.govmdpi.com
Use of Green Solvents: Water and deep eutectic solvents (DES) are being explored as replacements for hazardous organic solvents. bepls.comrsc.org For instance, β-cyclodextrin has been used as a catalyst in water for the synthesis of 2-amino-4-alkyl/arylthiazole-5-carboxylates. organic-chemistry.org
Catalyst-Free and Solvent-Free Reactions: Some methods have been developed that proceed without any catalyst or solvent, such as the reaction of α-diazoketones with thiourea (B124793) in PEG-400 or the solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea. bepls.comorganic-chemistry.org
Derivatization Strategies for this compound Analogues
The derivatization of the this compound core allows for the creation of a library of analogues with potentially diverse properties. Strategies for derivatization can target different positions on the thiazole ring or the phenyl and butyl substituents.
Substitution at the 2-position: The phenyl group at the 2-position can be replaced with other aryl or alkyl groups by starting with the appropriately substituted thioamide in the Hantzsch synthesis. rsc.org
Substitution at the 4-position: The butyl group at the 4-position can be varied by using different α-haloketones in the initial synthesis. rsc.org
Substitution at the 5-position: The 5-position of the thiazole ring can be functionalized through various reactions. For example, direct arylation can introduce substituents at this position. organic-chemistry.org
Modifications of the Phenyl Ring: The phenyl ring can be substituted with various functional groups (e.g., electron-donating or electron-withdrawing groups) by using the corresponding substituted benzothioamide. nih.gov This allows for fine-tuning the electronic properties of the molecule.
Post-synthesis Modification: Existing thiazole scaffolds can be further modified. For example, triflate-substituted thiazoles can undergo cross-coupling reactions to introduce a wide range of functional groups. beilstein-journals.org
Functionalization at the Phenyl Moiety
Modifications to the 2-phenyl group of the thiazole core are a common strategy to explore structure-activity relationships (SAR). These substitutions can influence the molecule's electronic properties, steric profile, and potential for new interactions with biological targets.
A prevalent method for introducing diversity at the phenyl ring involves utilizing substituted benzaldehydes or phenacyl bromides as starting materials in classical thiazole syntheses, such as the Hantzsch reaction. tandfonline.comjpionline.org For instance, the reaction of a substituted phenacyl bromide with a suitable thioamide allows for the direct incorporation of various functional groups onto the phenyl ring. tandfonline.com
Common substitutions on the phenyl ring include halogens (e.g., chloro, bromo, fluoro), which can alter the electronic nature and lipophilicity of the molecule. acs.orgnih.gov Methyl or dimethyl substitutions have also been explored, and their position on the phenyl ring (e.g., meta, para) can be critical for biological activity. nih.gov Furthermore, the introduction of a methoxy (B1213986) group has been shown to influence the therapeutic potential of some thiazole derivatives. nih.gov
In a study developing novel anti-cancer agents, various substituted aryl aldehydes were reacted with 2-amino-4-substituted phenyl thiazoles to create Schiff's bases, thereby functionalizing the phenyl moiety. jpionline.org Another approach involves the use of substituted benzaldehydes in condensation reactions to form the initial thiazole ring, directly embedding the desired functionalized phenyl group. rasayanjournal.co.in
The following table summarizes various substituents that have been incorporated into the phenyl moiety of phenyl-thiazole derivatives and the synthetic context.
| Substituent on Phenyl Ring | Synthetic Approach | Reference |
| Halogens (Cl, Br, F) | Hantzsch reaction with substituted phenacyl bromides | nih.gov |
| Methyl/Dimethyl | Reaction of substituted aryl aldehydes with aminothiazoles | nih.gov |
| Methoxy | Condensation with substituted benzaldehydes | nih.gov |
| Nitro | Hantzsch reaction with nitro-substituted precursors | mdpi.com |
Modifications at the Butyl Side Chain
Altering the alkyl side chain at the C4 position of the thiazole ring is another key strategy for modulating the properties of 2-phenyl-1,3-thiazole derivatives. The length and nature of this alkyl chain can significantly impact the molecule's lipophilicity and how it fits into a biological target's binding pocket.
While the specific synthesis of this compound is a direct application of the Hantzsch synthesis using 1-bromo-2-hexanone and benzothioamide, modifications to this butyl chain can be achieved by using different α-haloketones in the initial condensation step. For example, using α-bromoketones with varying alkyl chain lengths (e.g., ethyl, propyl, hexyl) allows for the synthesis of a homologous series of 4-alkyl-2-phenyl-1,3-thiazoles. acs.org
Research has shown that varying the N-alkyl substitutions on the thiazole nitrogen can also influence biological activity. acs.org For instance, when the alkyl substitution on the thiazole nitrogen was varied from methyl to ethyl, propyl, allyl, and propynyl, the cytotoxic properties of the resulting compounds were affected. acs.org
A study focusing on metabolically stable phenylthiazoles explored the introduction of a tert-butyl group as the lipophilic component. nih.gov This modification aimed to enhance the compound's resistance to metabolic degradation. nih.govrsc.org The synthesis involved reacting an appropriate thioamide with 3-chloropentane-2,4-dione. nih.gov This highlights a strategy where a branched alkyl group is introduced to improve pharmacokinetic properties. nih.govrsc.org
The table below illustrates different modifications of the side chain in thiazole derivatives.
| Side Chain Modification | Synthetic Rationale | Key Reagents | Reference |
| Varied Alkyl Chains (Ethyl, Propyl, Hexyl) | Modulate lipophilicity and target binding | Corresponding α-haloketones | acs.org |
| tert-Butyl | Enhance metabolic stability | 3-Chloropentane-2,4-dione | nih.gov |
| Cyclohexyl | Increase lipophilicity | Cyclohexyl-containing starting materials | mdpi.com |
| Benzyl (B1604629) | Analogue-based drug design | Starting materials with a benzyl group | nih.govtandfonline.com |
Substitutions on the Thiazole Ring Core
Direct substitution on the thiazole ring itself offers a powerful avenue for creating diverse analogs. The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, involves the reaction of an α-halocarbonyl compound with a thioamide. tandfonline.comthieme-connect.comresearchgate.net Modifications of this classical method allow for the introduction of various substituents at different positions of the thiazole ring.
For instance, using N-monosubstituted thioamides in a modified Hantzsch synthesis can lead to the formation of thiazolium salts. tandfonline.com This is particularly useful for introducing aryl or heteroaryl groups at the nitrogen atom of the thiazole ring. tandfonline.com
The synthesis of 2,4-disubstituted thiazole derivatives can be achieved through the condensation of substituted acetophenones with thiourea. rasayanjournal.co.in This allows for the introduction of different phenyl groups at the C4 position. Further reactions at the 2-amino group can then introduce additional diversity. rasayanjournal.co.in
A one-step method for creating 2,4,5-trisubstituted thiazoles involves the chemoselective thionation-cyclization of functionalized enamides using Lawesson's reagent. researchgate.net This approach enables the introduction of ester, N-substituted carboxamide, or peptide functionalities at the C4-position of the thiazole ring. researchgate.net
Furthermore, the development of novel fused heteroaromatic systems, such as 2H-thiazolo[4,5-d] thieme-connect.comresearchgate.nettriazole, demonstrates advanced strategies for modifying the core thiazole structure. nih.gov In this case, a sulfone group on the thiazole ring acts as a versatile handle for further functionalization through various reactions like SNAr, metal-catalyzed couplings, and radical-based alkylations. nih.gov
The following table provides examples of synthetic strategies for substituting the thiazole ring.
| Substitution Position | Synthetic Method | Key Intermediates/Reagents | Reference |
| N-substitution | Modified Hantzsch Synthesis | N-monosubstituted thioamides | tandfonline.com |
| C2 and C4 | Condensation Reaction | Substituted acetophenones, thiourea | rasayanjournal.co.in |
| C4 and C5 | Thionation-Cyclization | Functionalized enamides, Lawesson's reagent | researchgate.net |
| Fused Ring System | Annulation | Bromoaminotriazole, CS₂ equivalent | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 4 Butyl 2 Phenyl 1,3 Thiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule and their connectivity. In the ¹H NMR spectrum of a typical 4-butyl-2-phenyl-1,3-thiazole derivative, distinct signals corresponding to the protons of the butyl group, the phenyl ring, and the thiazole (B1198619) ring are observed.
The protons of the phenyl group typically appear as a multiplet in the aromatic region, generally between δ 7.0 and 8.2 ppm. nih.govekb.eg For instance, in 2-bromo-4-phenyl-1,3-thiazole, the phenyl protons are observed as multiplets between δ 7.40-7.46 ppm and at δ 7.92 ppm. nih.govresearchgate.net The proton at the C5 position of the thiazole ring is highly characteristic and typically resonates as a singlet further downfield due to the electronic environment of the heterocyclic ring. For 2-bromo-4-phenyl-1,3-thiazole, this singlet appears at δ 8.16 ppm. nih.govresearchgate.net
The butyl group at the C4 position gives rise to a set of signals in the aliphatic region of the spectrum. The terminal methyl group (CH₃) is expected to appear as a triplet around δ 0.9 ppm. The two methylene (B1212753) groups (CH₂) of the butyl chain will present as multiplets, with the methylene group adjacent to the thiazole ring appearing at a more downfield position (around δ 2.8 ppm) compared to the others due to the ring's deshielding effect.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiazole H-5 | 7.5 - 8.2 | Singlet (s) | N/A |
| Phenyl Protons (Ar-H) | 7.0 - 8.2 | Multiplet (m) | ~7-8 |
| Butyl α-CH₂ (next to thiazole) | ~2.8 | Triplet (t) | ~7.5 |
| Butyl β-CH₂ | ~1.7 | Sextet | ~7.5 |
| Butyl γ-CH₂ | ~1.4 | Sextet | ~7.5 |
| Butyl δ-CH₃ | ~0.9 | Triplet (t) | ~7.3 |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for confirming the number of carbon atoms and identifying functional groups. For this compound derivatives, the ¹³C NMR spectrum shows characteristic signals for the thiazole ring, the phenyl ring, and the butyl side chain.
The carbons of the thiazole ring are particularly diagnostic. The C2 carbon, attached to the phenyl group and nitrogen, is typically the most downfield, appearing in the range of δ 165-171 ppm. asianpubs.orgresearchgate.net The C4 carbon, bearing the butyl substituent, resonates around δ 148-151 ppm, while the C5 carbon appears most upfield among the ring carbons, typically at δ 100-116 ppm. asianpubs.orgresearchgate.net The phenyl carbons display signals in the aromatic region (δ 125-135 ppm), while the butyl carbons are found in the aliphatic region (δ 13-35 ppm). asianpubs.org
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Thiazole C2 | 165 - 171 |
| Thiazole C4 | 148 - 151 |
| Thiazole C5 | 100 - 116 |
| Phenyl C (quaternary) | ~135 |
| Phenyl CH | 125 - 130 |
| Butyl α-CH₂ (next to thiazole) | ~31 |
| Butyl β-CH₂ | ~33 |
| Butyl γ-CH₂ | ~22 |
| Butyl δ-CH₃ | ~14 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of a this compound derivative displays several characteristic absorption bands.
Aromatic C-H stretching vibrations from the phenyl ring are typically observed just above 3000 cm⁻¹ (e.g., 3063-3098 cm⁻¹). nih.govresearchgate.net Aliphatic C-H stretching vibrations from the butyl group appear just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range. ekb.eg The stretching vibration of the C=N bond within the thiazole ring is a key feature, typically found in the region of 1540-1570 cm⁻¹. Carbon-carbon double bond (C=C) stretching vibrations from both the phenyl and thiazole rings appear in the 1400-1600 cm⁻¹ region. nih.govvscht.cz The C-S stretching vibration, characteristic of the thiazole ring, is generally observed at lower wavenumbers, often in the 600-750 cm⁻¹ range.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic (Phenyl) | 3000 - 3100 |
| C-H Stretch | Aliphatic (Butyl) | 2850 - 2960 |
| C=N Stretch | Thiazole Ring | 1540 - 1570 |
| C=C Stretch | Aromatic/Thiazole Ring | 1400 - 1600 |
| C-S Stretch | Thiazole Ring | 600 - 750 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is observed, which corresponds to the molecular weight of the compound. For this compound, the molecular weight is 217.33 g/mol , and a prominent M⁺ peak would be expected at m/z 217.
The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for this class of compounds include the loss of the butyl chain or parts of it, and the cleavage of the phenyl group. For example, a significant fragment could result from benzylic cleavage, leading to the loss of a propyl radical (•C₃H₇), resulting in a peak at m/z 174. The phenylthiazole core itself is relatively stable and may appear as a major fragment in the spectrum.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of a newly synthesized compound. For this compound (C₁₃H₁₅NS), the theoretical elemental composition is C: 71.84%, H: 6.96%, and N: 6.45%. Experimental results for synthesized derivatives that are within ±0.4% of these calculated values provide strong evidence for the assigned structure and purity. nih.govekb.eg
X-ray Crystallography for Solid-State Molecular Conformation and Packing
For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.
Studies on related 2-phenyl-1,3-thiazole derivatives reveal that the thiazole ring is planar. researchgate.net The phenyl ring is typically twisted with respect to the plane of the thiazole ring. For example, in 2-bromo-4-phenyl-1,3-thiazole, the dihedral angle between the thiazole and phenyl rings is 7.45°. nih.govresearchgate.net This twist arises from steric hindrance between the ortho-protons of the phenyl ring and the atoms of the thiazole ring.
Crystal packing analysis also reveals important intermolecular interactions, such as π-π stacking between aromatic rings of adjacent molecules, which influence the physical properties of the material. nih.govresearchgate.net In the crystal structure of 2-bromo-4-phenyl-1,3-thiazole, molecules are held together by π-π interactions with a distance of 3.815 Å between the centroids of the thiazole and phenyl rings of neighboring molecules. nih.gov
Theoretical and Computational Investigations of 4 Butyl 2 Phenyl 1,3 Thiazole
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental in predicting the molecular structure and electronic properties of organic compounds. For thiazole (B1198619) derivatives, methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in providing insights into their geometry and conformational possibilities.
Density Functional Theory (DFT) Studies on Thiazole Derivatives
Density Functional Theory (DFT) has become a primary tool for computational chemists to model a wide array of molecular properties, including optimized geometries, vibrational frequencies, and electronic parameters. dergipark.org.tr The B3LYP hybrid functional is commonly employed with various basis sets, such as 6-31G(d) or 6-311G(d,p), to achieve a balance between computational cost and accuracy. dergipark.org.trdergipark.org.tr
Studies on related compounds, such as 2-(2-benzylidenehydrazinyl)-4-(3-methyl-3-phenylcyclobutyl)thiazole, demonstrate that DFT-calculated geometric parameters (bond lengths and angles) show excellent agreement with experimental data obtained from single-crystal X-ray diffraction. dergipark.org.tr For instance, the calculated bond lengths in the thiazole ring are often found to be in close alignment with experimental values, with typical deviations being minimal. dergipark.org.tr In the case of 4-Butyl-2-phenyl-1,3-thiazole, DFT would be instrumental in determining the planarity of the thiazole and phenyl rings and the preferred orientation of the butyl chain. The electron-donating nature of the butyl group and the conjugating effect of the phenyl ring are expected to influence the electron density distribution across the thiazole core.
Table 1: Comparison of Experimental and Calculated Bond Lengths for a Representative Thiazole Derivative. Data extracted from a study on 2-(2-benzylidenehydrazinyl)-4-(3-methyl-3-phenylcyclobutyl)thiazole. dergipark.org.tr
| Bond | Experimental (Å) | Calculated (B3LYP/6-31G(d)) (Å) |
|---|---|---|
| S1–C13 | 1.728 | 1.751 |
| S1–C14 | 1.722 | 1.764 |
| N1–C14 | 1.311 | 1.314 |
Ab Initio Methods in Conformational Analysis
Ab initio methods, such as Hartree-Fock (HF), are often used alongside DFT to perform conformational analyses. dergipark.org.tr These methods are crucial for understanding the potential energy surface of a molecule and identifying its stable conformers. For this compound, the primary conformational flexibility arises from the rotation around the C-C bonds of the butyl group and the bond connecting the phenyl ring to the thiazole core. Ab initio calculations can map the energy profile associated with these rotations to identify the lowest-energy conformers. Such analyses on other flexible thiazole derivatives have revealed that the interplay of steric hindrance and subtle intramolecular interactions dictates the most stable three-dimensional structure. shd-pub.org.rs
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com
For thiazole derivatives, the HOMO is typically distributed over the π-conjugated system, while the LUMO is also located on this framework. mdpi.comnih.gov In this compound, the phenyl group's conjugation with the thiazole ring would likely lead to a delocalization of the HOMO and LUMO across both rings. The electron-donating butyl group would be expected to raise the energy of the HOMO, potentially leading to a smaller energy gap compared to an unsubstituted thiazole. A smaller energy gap suggests higher reactivity and can be indicative of potential applications in materials science. mdpi.com Theoretical studies on various substituted thiazoles have calculated HOMO-LUMO gaps to predict their reactivity. dergipark.org.trnih.gov
Table 2: FMO Properties of a Representative Thiazole Derivative. Data from a study on a pyrimidinone-linked thiazole. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.89 |
| ELUMO | -2.01 |
| Energy Gap (ΔE) | 3.88 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular charge transfer (ICT), hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)).
In thiazole-based systems, significant ICT interactions often occur from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals of the π-conjugated system. researchgate.net For 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, NBO analysis revealed strong stabilizing interactions, such as those from a nitrogen lone pair (LP(1)N) to an adjacent C=C antibonding orbital (π), with stabilization energies exceeding 50 kcal/mol. researchgate.net For this compound, NBO analysis would likely show significant delocalization from the sulfur and nitrogen lone pairs into the thiazole and phenyl rings' π systems. The butyl group would also contribute to hyperconjugative interactions, further stabilizing the molecule. These ICT interactions are crucial for understanding the electronic structure and reactivity. shd-pub.org.rsdntb.gov.ua
Table 3: Selected NBO Second-Order Perturbation Energies for a Thiazole Derivative. Illustrative data from a study on 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N5 | BD(2) C10-C11 | 52.48 |
| LP(2) O2 | BD(1) N5-C9 | 30.63 |
| BD(2) C17-C19 | BD*(2) C14-C15 | 23.30 |
Molecular Dynamics Simulations and Conformational Flexibility Studies
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with their environment. researchgate.net For a molecule like this compound, the butyl chain introduces significant flexibility. MD simulations can explore the accessible conformations of this chain over time, revealing how it folds and interacts with the rest of the molecule or with solvent molecules.
Studies on other flexible thiazole derivatives have used MD simulations to understand how these molecules might bind to biological targets, such as proteins. researchgate.netscielo.org.mxplos.org The simulations show how the flexible parts of the molecule can adapt their conformation to fit into a binding pocket. For this compound, MD simulations would be valuable for understanding its dynamic behavior in solution and how its shape fluctuates, which is crucial for applications in materials science and medicinal chemistry. The length of alkyl chains on thiazole-containing molecules has been shown to modulate molecular packing and physical properties in the solid state. rsc.orgnankai.edu.cn
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the synthesis of the compound and the computational model. researchgate.net
DFT calculations are widely used to predict vibrational frequencies (FT-IR), which, after appropriate scaling, show good agreement with experimental spectra. dergipark.org.trdergipark.org.tr This allows for the precise assignment of vibrational modes to specific functional groups. For this compound, key vibrational modes would include the C=N and C=C stretching of the thiazole and phenyl rings, and the various C-H stretching and bending modes of the butyl chain.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. dergipark.org.trresearchgate.net Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), helping to assign electronic transitions. nih.govbohrium.com For instance, studies on thiazole derivatives have successfully correlated TD-DFT predicted electronic transitions with experimentally observed absorption bands. researchgate.net
Table 4: Comparison of Experimental and Calculated Vibrational Frequencies for a Representative Thiazole Derivative. Data extracted from a study on 2-(2-benzylidenehydrazinyl)-4-(3-methyl-3-phenylcyclobutyl)thiazole. dergipark.org.tr
| Assignment | Experimental (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |
|---|---|---|
| N-H stretch | 3259 | 3356 |
| C-H (Aromatic) stretch | 3058 | 3065 |
| C=N stretch | 1619 | 1623 |
Biological Activity Profiling of 4 Butyl 2 Phenyl 1,3 Thiazole and Its Derivatives
Structure-Activity Relationship (SAR) Studies on 4-Butyl-2-phenyl-1,3-thiazole Analogues
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activities and drug-like properties. For this compound and its analogues, SAR studies have provided valuable insights into how modifications of the butyl group, the phenyl ring, and the thiazole (B1198619) core influence their biological profiles. nih.govtandfonline.com
Influence of Butyl Substituent Modifications on Activity
Modifications to the butyl substituent at the C4-position of the thiazole ring have been shown to significantly impact the biological activity of these compounds. The size, shape, and lipophilicity of this substituent are key determinants of potency.
For instance, in a series of 2-aminothiazole (B372263) derivatives, it was found that those containing a 4,5-butylidene group demonstrated improved cytotoxicity. nih.gov The introduction of bulkier alkyl groups, such as a tert-butyl group, has been associated with enhanced antifungal and antiviral activities, which is attributed to improved membrane penetration and target binding. In one study, a small molecule with a tert-butyl substituent showed superior antibacterial activity compared to other alkyl derivatives. rsc.org
Conversely, replacing the butyl group with a more lipophilic cyclohexyl moiety in one series of compounds led to a four-fold increase in activity. nih.gov However, modifications are not always beneficial. Introducing a methyl group at the C4- or C5-position of the thiazole core in another series resulted in decreased potency. nih.gov
These findings highlight the sensitive nature of the C4-position and the importance of the butyl group's characteristics in the interaction of these compounds with their biological targets.
| Compound Series | Modification | Effect on Activity | Reference |
|---|---|---|---|
| 2-aminothiazole derivatives | 4,5-butylidene group | Improved cytotoxicity | nih.gov |
| Thiazole derivatives | tert-butyl group | Enhanced antifungal and antiviral activities | |
| N-(thiazol-2-yl)benzenesulfonamides | tert-butyl substituent | Superior antibacterial activity | rsc.org |
| 2-(1-(2-(4-butylphenyl)-4-methylthiazol-5-yl)ethylidene)aminoguanidine analogues | Replacement of butyl with cyclohexyl | 4-fold increase in activity | nih.gov |
| 2-aminothiazole derivatives | Methyl group at C4- or C5-position | Decreased potency | nih.gov |
Impact of Phenyl Ring Substitutions on Biological Profiles
Substitutions on the phenyl ring at the C2-position of the thiazole core play a critical role in defining the biological activity of these compounds. The nature and position of these substituents can dramatically alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.
Research has shown that the presence and type of substituent on the phenyl ring are of significant biological importance. nih.gov For example, the removal of a para-chlorine atom from the C2-thiazole phenyl ring in one study resulted in a compound with very weak antiflaviviral activity, emphasizing the necessity of substitution on the phenyl ring. nih.gov The replacement of this chlorine with other halogens like bromine maintained similar activity, while fluorine or a methoxy (B1213986) group led to weaker activity. This suggests that both the size and electronegativity of the substituent are important factors. nih.gov
In other studies, the introduction of electron-withdrawing groups such as nitro (NO2) and methoxy (OCH3) groups at the para position of the phenyl ring significantly improved antimicrobial activity. researchgate.netjapsonline.com Similarly, electron-withdrawing groups like Cl, Br, and F on the phenyl ring resulted in higher anticonvulsant activity. mdpi.com In contrast, the presence of an electron-donating methyl group at the para position of the phenyl ring was found to increase cytotoxic activity in a different series of compounds. mdpi.com
The position of the substituent also matters. For instance, in a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, a methoxy group at the 4-position improved activity against Caco-2 cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cell lines. researchgate.net
| Compound Series | Phenyl Ring Substitution | Biological Activity | Effect | Reference |
|---|---|---|---|---|
| Phenylthiazole derivatives | Unsubstituted | Antiflaviviral | Weak activity | nih.gov |
| Phenylthiazole derivatives | para-Bromo | Antiflaviviral | Similar activity to lead | nih.gov |
| Phenylthiazole derivatives | para-Fluoro or para-Methoxy | Antiflaviviral | Weaker activity | nih.gov |
| 2,4-disubstituted thiazoles | para-NO2 or para-OCH3 | Antimicrobial | Improved activity | researchgate.netjapsonline.com |
| Pyridazinone-thiazole hybrids | Electron-withdrawing groups (Cl, Br, F) | Anticonvulsant | Higher activity | mdpi.com |
| Thiazole-thiadiazole hybrids | para-Methyl | Cytotoxic | Increased activity | mdpi.com |
| 2-phenylthiazole-4-carboxamides | 4-Methoxy | Anticancer (Caco-2) | Improved activity | researchgate.net |
| 2-phenylthiazole-4-carboxamides | 2-Methoxy | Anticancer (HT-29, T47D) | Maintained high activity | researchgate.net |
Effects of Thiazole Core Derivatization on Target Interactions
The thiazole nucleus is considered vital for the antifungal activity of certain derivatives, as intermediate molecules lacking this core were found to be inactive. sciencescholar.us The thiazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for binding affinity and specificity. The sulfur atom in the thiazole ring can also play a role in drug-target interactions through the formation of σ-holes, which are regions of low electron density. sciencescholar.us
Introducing different functional groups at various positions of the thiazole ring has led to a wide range of biological activities. For example, the introduction of a carbalkoxy amino or aryl amino side chain at the second position of a 4-benzyl-1,3-thiazole scaffold was explored for anti-inflammatory activity. tandfonline.com In another study, optimizing the C2-position of a phenylthiazole scaffold led to the first non-brominated phenylthiazole derivative with antiflaviviral activity. nih.gov
Furthermore, the fusion of the thiazole ring with other heterocyclic systems, such as pyrazole (B372694) or thiadiazole, can create hybrid molecules with enhanced biological activities. mdpi.comnih.gov For instance, the combination of a thiazole ring with a 1,3,4-thiadiazole (B1197879) ring was found to be essential for cytotoxic activity in one study. mdpi.com
Ligand-Target Interactions and Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand ligand-target interactions and to predict the binding affinity of small molecules to their biological targets. nih.govtandfonline.comnih.gov
Computational Approaches to Binding Affinity Prediction
Computational methods, particularly molecular docking, are instrumental in predicting the binding affinity of this compound derivatives to their potential biological targets. tandfonline.com These studies simulate the interaction between a ligand and a protein at the atomic level, allowing researchers to estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov
Software such as AutoDock Vina is commonly used to perform these simulations. nih.gov The results of docking studies can help prioritize compounds for synthesis and experimental testing. For example, compounds with more favorable (i.e., more negative) binding affinities are predicted to have higher biological activity. nih.gov This has been demonstrated in studies where thiazole derivatives with the best binding affinities in docking studies also showed the highest antimicrobial activities in vitro. nih.gov
Molecular dynamics (MD) simulations can further refine these predictions by assessing the stability of the ligand-protein complex over time. By analyzing parameters like the root-mean-square deviation (RMSD), researchers can validate the rigidity and stability of the predicted binding pose.
Identification of Potential Molecular Targets
Molecular docking and other computational approaches have been employed to identify potential molecular targets for this compound and its analogues. These studies have suggested a range of enzymes and receptors that could be involved in the observed biological activities. nih.govnih.gov
For instance, in the context of antimicrobial activity, bacterial methionine aminopeptidases (MetAPs) have been identified as potential targets. benthamdirect.com Docking studies have shown that certain thiazole derivatives can bind to key amino acid residues in the active site of MetAPs from Streptococcus pneumoniae and Escherichia coli. benthamdirect.com Another potential target for antimicrobial thiazoles is glucosamine-6-phosphate synthase. researchgate.netjapsonline.com
In the field of anticancer research, tubulin has been identified as a promising target for some thiazole derivatives. nih.gov Molecular docking studies have helped to understand the binding interactions between these compounds and the colchicine (B1669291) binding site of tubulin. nih.gov For antiparasitic applications, kinases involved in the metabolic pathways of parasites like Trypanosoma brucei have been suggested as potential targets. Additionally, S-methyl-5-thioadenosine phosphorylase has been proposed as a potential target for the antileishmanial activity of some 4-phenyl-1,3-thiazol-2-amines. nih.govresearchgate.net
These computational predictions provide a valuable starting point for experimental validation and further drug development efforts.
In Vitro Efficacy Assessment against Biological Pathogens and Cell Lines (Excluding Human Clinical Data)
The therapeutic potential of this compound and its related derivatives has been a subject of extensive research, focusing on their effectiveness against a variety of biological targets. This section details the in vitro evaluation of these compounds against various pathogens and cancer cell lines, as well as their inhibitory effects on specific enzymes and other notable biological activities.
Antimicrobial Activity Evaluation (Antibacterial, Antifungal, Antiprotozoal)
Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties. The inclusion of a butyl group and a phenyl ring on the thiazole core can enhance these activities, likely by improving membrane penetration and interaction with microbial targets.
Antibacterial Activity:
Derivatives of 2-aminothiazole have demonstrated notable antibacterial effects. mdpi.com For instance, a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine the thiazole and sulfonamide moieties, have shown potent activity against both Gram-positive and Gram-negative bacteria. rsc.org Specifically, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited significant antibacterial action against multiple strains. rsc.org The isopropyl substituted derivative was particularly effective against S. aureus and A. xylosoxidans, with a low minimum inhibitory concentration (MIC) of 3.9 μg/mL. rsc.org
Furthermore, some heteroaryl(aryl) thiazole derivatives have demonstrated moderate to good antibacterial activity. nih.gov For example, one compound showed MIC and minimal bactericidal concentration (MBC) values in the range of 0.23–0.70 mg/mL and 0.47–0.94 mg/mL, respectively. nih.gov Certain compounds from this series also exhibited higher potential than ampicillin (B1664943) against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli. nih.gov
The synthesis of 2-diazoaryl-4-phenyl-1,3-thiazole by diazotizing 2-amino-4-phenyl-thiazole and coupling it with various aromatic compounds has also yielded compounds with antibacterial properties. orientjchem.org
Antifungal Activity:
Thiazole compounds, particularly those with bulky alkyl groups like tert-butyl, often display enhanced antifungal activity. A phthalimide-thiazole hybrid, 2-[4-tert-butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione, has shown potent activity against Candida albicans. This efficacy is attributed to the increased lipophilicity from the tert-butyl group and the target binding of the thiazole-phthalimide structure.
In another study, two novel series of 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were synthesized and tested against pathogenic Candida strains. mdpi.com Two compounds, 7a and 7e, demonstrated promising inhibitory activity against C. albicans, with MIC values of 7.81 μg/mL and 3.9 μg/mL, respectively, which were lower than the reference drug fluconazole (B54011) (15.62 μg/mL). mdpi.com The presence of a hydrazone bridge and an additional phenyl group in the 2-hydrazinyl-4-phenyl-1,3-thiazoles appeared to improve their affinity for the fungal enzyme lanosterol (B1674476) C14α-demethylase. mdpi.com
Additionally, some thiazole derivatives have shown activity against Aspergillus fumigatus. One compound was found to be four times more potent than the reference substance, amphotericin B. mdpi.com
Antiprotozoal Activity:
The 2-aminothiazole scaffold has gained attention for its potential as an antiprotozoal agent. nih.gov A study on 4-phenyl-1,3-thiazol-2-amines revealed their activity against Leishmania amazonensis. nih.gov Out of eight analogues tested, four showed activity against the promastigotes of L. amazonensis, with IC50 values ranging from 20 to 60 μM. nih.gov Compound 6 was the most active, with an IC50 value of 20.78 μM and a selectivity index (SI) of 5.69 when tested against Vero cells. nih.gov Another compound in the series, compound 3, had an IC50 of 46.63 μM and a higher selectivity index of 26.11. nih.gov
Furthermore, thiazole derivatives have shown potential against Trypanosoma brucei, the parasite responsible for African sleeping sickness. Some related compounds have exhibited EC50 values as low as 0.11 μM against T. brucei.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Target Organism | Activity | Reference |
|---|---|---|---|
| Isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | S. aureus, A. xylosoxidans | MIC: 3.9 μg/mL | rsc.org |
| 2-[4-tert-butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione | Candida albicans | Potent antifungal activity | |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | Candida albicans | MIC: 3.9 μg/mL | mdpi.com |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7a) | Candida albicans | MIC: 7.81 μg/mL | mdpi.com |
| 4-phenyl-1,3-thiazol-2-amine (Compound 6) | Leishmania amazonensis | IC50: 20.78 μM | nih.gov |
| 4-phenyl-1,3-thiazol-2-amine (Compound 3) | Leishmania amazonensis | IC50: 46.63 μM | nih.gov |
| Thiazole derivative | Trypanosoma brucei | EC50: as low as 0.11 μM | |
| Thiazole derivative | Aspergillus fumigatus | More potent than amphotericin B | mdpi.com |
Anticancer Activity against Specific Cancer Cell Lines
The thiazole ring is a component of several natural and synthetic compounds with anticancer properties. bibliotekanauki.pld-nb.info
One study investigated a series of thiazole derivatives for their cytotoxic activity against the Leukemia HL-60 cell line. bibliotekanauki.pl Among the tested compounds, Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (B77674) (compound 4b) was found to be the most potent, with an IC50 value of 1.3 ± 0.29 μM. bibliotekanauki.pl Further analysis revealed that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis. bibliotekanauki.pl
Novel thiazoles carrying a 1,3,4-thiadiazole moiety have also been evaluated for their anticancer activity against the liver carcinoma cell line HepG2. d-nb.info Several of these compounds showed significant activity, with IC50 values ranging from 0.82 to 1.88 μM, comparable to the standard drug Doxorubicin (IC50 = 0.72 μM). d-nb.info
A series of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] nih.govbenzothiazol-2-yl]phenyl}urea dihydrochloride (B599025) (AC220) was identified as a potent and selective inhibitor of FMS-Like Tyrosine Kinase-3 (FLT3), which is a target in acute myeloid leukemia (AML). acs.org
Additionally, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide has shown selective anticancer activity, inhibiting the Abl protein kinase with an IC50 value of 7.4 µM and showing selectivity against the Bcr-Abl-positive K562 myelogenous leukemia cell line. nih.gov
Table 2: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (4b) | Leukemia HL-60 | 1.3 ± 0.29 μM | bibliotekanauki.pl |
| Thiazole derivative (12d) | Liver (HepG2) | 0.82 μM | d-nb.info |
| Thiazole derivative (12c) | Liver (HepG2) | 0.91 μM | d-nb.info |
| Thiazole derivative (6g) | Liver (HepG2) | 1.06 μM | d-nb.info |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Myelogenous leukemia (K562) | 7.4 µM (Abl protein kinase) | nih.gov |
Enzyme Inhibition Studies (e.g., Kinases, Acetylcholinesterase)
Thiazole derivatives have been investigated as inhibitors of various enzymes, including kinases and cholinesterases.
Kinase Inhibition:
As mentioned previously, certain thiazole derivatives are potent inhibitors of kinases such as FLT3 and Abl protein kinase, which are crucial in cancer progression. acs.orgnih.gov Additionally, N-pyrazole, N'-thiazole-ureas have been designed as inhibitors of p38α mitogen-activated protein kinase (p38α MAPK). nih.gov The compound [4-(3-tert-Butyl-5-{[(1,3-thiazol-2-ylamino)carbonyl]amino}-1H-pyrazol-1-yl)-phenyl]acetic acid was found to be the most potent in this series, inhibiting p38α activity with an IC50 of 135 ± 21 nM. nih.gov
Cholinesterase Inhibition:
Several 2-phenylthiazole (B155284) derivatives have been synthesized and evaluated as cholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. semanticscholar.org One study reported a series of thiazole acetamide (B32628) derivatives with cholinesterase inhibitory activity. semanticscholar.org Specifically, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone showed the best acetylcholinesterase (AChE) inhibition with an IC50 value of 8.86 µM and the best butyrylcholinesterase (BChE) inhibition with an IC50 value of 1.03 µM. semanticscholar.org
Another study on N-(4-phenyl-3-aroyl-2(3H)-ylidene) substituted acetamides found that one compound had good inhibitory activity against AChE, with an IC50 value of 0.38 ± 0.019 mg/mL, which was comparable to the drug rivastigmine. researchgate.net
Table 3: Enzyme Inhibition by this compound Derivatives
| Compound/Derivative | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| [4-(3-tert-Butyl-5-{[(1,3-thiazol-2-ylamino)carbonyl]amino}-1H-pyrazol-1-yl)-phenyl]acetic acid | p38α MAPK | 135 ± 21 nM | nih.gov |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | 7.4 µM | nih.gov |
| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | Acetylcholinesterase (AChE) | 8.86 µM | semanticscholar.org |
| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | Butyrylcholinesterase (BChE) | 1.03 µM | semanticscholar.org |
| N-(4-phenyl-3-aroyl-2(3H)-ylidene) substituted acetamide | Acetylcholinesterase (AChE) | 0.38 ± 0.019 mg/mL | researchgate.net |
Other Biological Activities (e.g., Antioxidant Pathways, Anti-inflammatory Mechanisms)
Thiazole derivatives have also been explored for their antioxidant and anti-inflammatory properties.
Anti-inflammatory Activity:
The anti-inflammatory potential of thiazole derivatives has been linked to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.comtandfonline.com Darbufelone, a di-tert-butyl phenol (B47542) with a thiazole scaffold, is a dual inhibitor of the COX and LOX pathways. tandfonline.comtandfonline.com
A series of 4-Benzyl-1,3-thiazole derivatives were synthesized and screened for anti-inflammatory activity, with a carbalkoxy amino series showing better results than a phenyl amino series. nih.gov The design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles has also yielded orally active, non-ulcerogenic anti-inflammatory agents. mjcce.org.mk
Antioxidant Activity:
The antioxidant properties of thiazole derivatives have also been noted, often in conjunction with their anti-inflammatory effects. wjpmr.com The presence of a hindered phenol group, such as the 3,5-di-tert-butyl-4-hydroxyphenyl moiety, is a common feature in compounds designed for antioxidant activity. mjcce.org.mk
Table 4: Other Biological Activities of this compound Derivatives
| Compound/Derivative | Biological Activity | Mechanism/Target | Reference |
|---|---|---|---|
| Darbufelone | Anti-inflammatory | Dual COX/LOX inhibitor | tandfonline.comtandfonline.com |
| 4-Benzyl-1,3-thiazole derivatives | Anti-inflammatory | Not specified | nih.gov |
| 5-(3,5-di-tert-butyl-4-hydroxyphenyl) substituted heterocycles | Anti-inflammatory, Antioxidant | Not specified | mjcce.org.mk |
Emerging Applications and Advanced Research Frontiers of Thiazole Based Systems
Role of Thiazole (B1198619) Derivatives in Materials Science and Optoelectronics
The electron-deficient nature of the thiazole ring, combined with its rigid, planar structure, makes it an excellent building block for organic electronic materials. numberanalytics.com These properties are crucial for applications in optoelectronic devices where efficient charge transport and luminescence are required. mdpi.com
Thiazole derivatives are extensively investigated for their fluorescent properties and potential use in OLEDs. numberanalytics.com The thiazole core can act as an electron-accepting unit in donor-π-acceptor (D-π-A) type chromophores, which are essential for creating materials with tunable emission colors and high quantum yields. mdpi.com For instance, thiazole-based fluorophores have been developed as promising materials for white OLEDs. researchgate.net Fused systems like thiazolo[5,4-d]thiazoles (TTZ) are particularly noteworthy for their high charge-carrier mobility and strong fluorescence in the visible spectrum, making them valuable for OLED applications. rsc.orgunl.pt
Research has demonstrated that the photophysical properties of these compounds can be finely tuned. For example, the introduction of various substituents allows for the creation of asymmetric fluorescent compounds that exhibit significant emission in both solution and solid states, making them effective Dual-State Emitters (DSE). researchgate.net
Table 1: Examples of Thiazole-Based Systems in Optoelectronics
| Thiazole System | Application | Key Findings | Citations |
| Thiazole-based fluorophores | White OLEDs | Exhibit solid-state emission with high quantum yields and suitable HOMO/LUMO energy levels for device fabrication. | researchgate.net |
| Thiazolo[5,4-d]thiazole (TTZ) Derivatives | OLEDs, Fluorescent Probes | Rigid, coplanar structure enhances charge mobility and results in strong, stable fluorescence. | rsc.orgunl.pt |
| Carbazole-Thiazole Dyes | OLEDs, Photovoltaics | Act as efficient metal-free organic dyes with good thermal stability and tunable optoelectronic properties. | mdpi.com |
| Thiazole Orange (TO) Derivatives | Fluorescent Probes | Used as intercalating dyes for detecting nucleic acids and as labels in bioimaging. science.gov | science.gov |
Applications in Sensors and Functional Materials
The ability of the nitrogen and sulfur atoms in the thiazole ring to coordinate with metal ions makes thiazole derivatives excellent candidates for chemosensors. researchgate.net These sensors often work via colorimetric or fluorometric changes upon binding to a specific analyte. researchgate.net For instance, novel quinoline-based thiazole derivatives have been synthesized to selectively detect metal ions like Fe³⁺, Fe²⁺, and Cu²⁺ through fluorescence quenching. acs.org Similarly, non-symmetrical thiazolothiazoles have shown high potential for differentiating between Cu²⁺ and Zn²⁺ ions. unl.pt
Beyond sensors, thiazole-containing compounds are used to create functional materials such as conductive polymers and corrosion inhibitors. numberanalytics.com The incorporation of thiazole units into polymer backbones can enhance electrical conductivity, opening doors for their use in organic electronics. numberanalytics.com
Table 2: Thiazole Derivatives as Chemosensors
| Thiazole Derivative | Analyte Detected | Detection Method | Citations |
| Quinoline-Based Phenyl Thiazole (QPT) | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching | acs.org |
| Non-symmetrical Thiazolothiazoles (TzTz) | Cu²⁺, Zn²⁺ | Spectrophotometric & Spectrofluorimetric Titration | unl.pt |
| Luminescent Metal-Organic Frameworks (LMOFs) with Thiazole Linkers | Heavy Metal Ions, Toxic Anions | Luminescence Changes | scientificarchives.com |
Catalytic Roles of Thiazole-Containing Compounds
The thiazole moiety is a key component in several catalytic systems. Thiazolium salts, derived from thiazoles, are widely used as organocatalysts, most notably in reactions like the benzoin (B196080) condensation and the Stetter reaction. fabad.org.trtandfonline.com The acidic proton at the C2 position of the thiazolium ring can be abstracted to generate a nucleophilic carbene, which is the active catalytic species.
Furthermore, thiazole derivatives can act as ligands that coordinate with transition metals to form catalytically active complexes. fabad.org.trrsc.org These metal-thiazole complexes are versatile and have been employed in various coupling reactions. rsc.org Recent research has also focused on developing magnetically recoverable catalysts for thiazole synthesis, which aligns with the principles of green chemistry by allowing for easy separation and reuse of the catalyst. researchgate.net
Advanced Drug Design Principles for Thiazole Scaffolds
The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in over 18 FDA-approved drugs and numerous experimental therapeutic agents. fabad.org.trresearchgate.net Its value stems from its metabolic stability and its ability to act as a rigid scaffold for orienting functional groups toward biological targets. nih.gov
Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles. mdpi.com The thiazole ring is often used as a bioisostere for other aromatic or heterocyclic systems. For example, it can serve as a metabolically stable replacement for an amide bond, a strategy that can enhance a drug's oral bioavailability and duration of action. rsc.orgnih.gov
This strategy is part of a broader approach known as "scaffold hopping," where the core structure of a known active compound is replaced with a novel scaffold, like a thiazole derivative, to discover new chemical entities with potentially improved properties or novel intellectual property. mdpi.comrsc.org The development of new synthetic methods facilitates the creation of diverse thiazole-based libraries for such exploratory drug discovery programs. rsc.org
Many complex diseases, such as cancer and Alzheimer's disease, involve multiple biological pathways. bohrium.comnih.gov The multi-target-directed ligand (MTDL) approach aims to design a single molecule that can modulate several targets simultaneously, which can lead to enhanced therapeutic efficacy and a lower likelihood of drug resistance. nih.govfrontiersin.org
The thiazole scaffold is an ideal platform for developing MTDLs. By combining the thiazole core with other pharmacophores, researchers have created hybrid molecules with multiple biological activities. For instance, thiazolidinedione-thiazole hybrids have been designed as neuroprotective agents for Alzheimer's disease by simultaneously inhibiting multiple enzymes like acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and others involved in the disease's pathology. nih.gov In oncology, thiazole derivatives have been developed as dual inhibitors of key signaling proteins like EGFR and VEGFR-2, which are crucial for cancer cell growth and angiogenesis. frontiersin.orgresearchgate.net
Table 3: Thiazole-Based Multi-Target Directed Ligands
| Hybrid Scaffold | Disease Target | Biological Targets | Citations |
| Thiazolidinedione-Thiazole | Alzheimer's Disease | AChE, MAO-B, BACE-1, COX-2, 5-LOX | nih.gov |
| Styryl-Thiazole | Alzheimer's Disease | AChE, BACE-1, Aβ-aggregation | rsc.org |
| Benzofuran/Chromene-Thiazole | Cancer, Bacterial Infections | EGFR, VEGFR-2, DNA Gyrase | frontiersin.orgresearchgate.net |
Future Perspectives in the Academic Research of 4-Butyl-2-phenyl-1,3-thiazole
The landscape of academic research concerning this compound and its derivatives is poised for significant expansion. Building upon the foundational understanding of thiazole chemistry, future investigations are expected to delve deeper into nuanced areas of biological activity, material science, and synthetic methodology. The inherent versatility of the thiazole scaffold, characterized by a five-membered aromatic ring containing sulfur and nitrogen, provides a robust platform for the development of novel compounds with tailored properties. sciencescholar.usbepls.com
A primary avenue for future research lies in the continued exploration of its therapeutic potential. While the broader class of thiazole derivatives has been investigated for a wide range of biological activities—including anti-inflammatory, antimicrobial, and anticancer effects—the specific contributions of the 4-butyl and 2-phenyl substitutions on this compound warrant more focused study. sciencescholar.usijpsjournal.comresearchgate.net Future academic pursuits will likely involve the synthesis of analogues to establish comprehensive structure-activity relationships (SAR). For instance, systematic modifications of the butyl and phenyl groups could elucidate their precise roles in modulating interactions with biological targets.
In the realm of medicinal chemistry, research is anticipated to move towards designing derivatives of this compound as highly selective modulators of specific biological pathways. For example, studies on related 4-phenyl-1,3-thiazole-2-amines have shown promise as scaffolds for antileishmanial agents, suggesting that derivatives of this compound could be explored for similar antiparasitic activities. researchgate.netnih.gov Such investigations would involve screening against a panel of neglected tropical diseases, potentially uncovering new therapeutic leads.
Advanced research frontiers also include the application of this compound derivatives in material science. The photophysical properties of thiazole-containing compounds are an area of growing interest. researchgate.net Future academic work may focus on synthesizing novel organoboron complexes or other functional materials derived from this compound to explore their potential in applications such as organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging. researchgate.net The butyl and phenyl substituents can be strategically modified to tune the electronic and photophysical characteristics of these materials.
Furthermore, the development of more efficient and environmentally benign synthetic methodologies for this compound and its derivatives will be a key research focus. While classical methods like the Hantzsch thiazole synthesis are well-established, there is a continuous drive towards greener chemistry. bepls.com Future research may explore one-pot multicomponent reactions, the use of recyclable catalysts, and solvent-free conditions to improve the sustainability and efficiency of synthesizing these compounds.
Table of Research Directions and Potential Applications:
| Research Area | Focus of Investigation | Potential Applications |
| Medicinal Chemistry | Synthesis of analogues to establish structure-activity relationships (SAR) for various biological targets. | Development of new anti-inflammatory, antimicrobial, and antiparasitic agents. |
| Material Science | Design and synthesis of novel functional materials incorporating the this compound scaffold. | Organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. researchgate.net |
| Synthetic Chemistry | Development of green and efficient synthetic routes for this compound and its derivatives. | Sustainable manufacturing processes for pharmaceuticals and advanced materials. bepls.com |
| Pharmacology | Elucidation of the mechanisms of action of this compound derivatives on specific cellular pathways. | Identification of novel drug targets and therapeutic strategies. |
Q & A
Q. What are the common synthetic routes for 4-Butyl-2-phenyl-1,3-thiazole, and how are intermediates characterized?
Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. For example, substituted benzaldehydes can react with thiourea analogs under reflux in ethanol with glacial acetic acid as a catalyst, followed by purification via solvent evaporation . Characterization relies on spectroscopic techniques:
- 1H/13C NMR confirms substituent positions and ring connectivity (e.g., aromatic protons at δ 7.28–7.43 ppm for phenyl groups) .
- Mass spectrometry (EI-MS) validates molecular weight (e.g., m/z 305 [M+1] for a related thiazole derivative) .
- Elemental analysis ensures purity by matching experimental and theoretical C/H/N/S ratios .
Q. How can researchers verify the structural integrity of this compound derivatives using crystallography?
Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is the gold standard. SHELXL refines crystal structures using high-resolution data, resolving bond lengths and angles (e.g., C-S bond ≈1.71 Å in thiazole cores). For twinned or low-quality crystals, the SHELXE pipeline enables robust phasing .
Advanced Research Questions
Q. What strategies optimize the bioactivity of this compound derivatives for anti-inflammatory applications?
Answer: Structure-activity relationship (SAR) studies guide optimization:
- Substituent variation : Replacing the 4-butyl group with benzyl or halogenated aryl groups (e.g., 4-fluorophenyl) enhances binding to cyclooxygenase-2 (COX-2) .
- In vitro assays : Measure IC50 values against COX-2 using ELISA or fluorescence polarization .
- In vivo models : Evaluate edema reduction in carrageenan-induced rat paw inflammation .
Q. How do computational methods like DFT and molecular docking improve the design of thiazole-based inhibitors?
Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing groups at the 4-position increase electrophilicity, enhancing interactions with catalytic serine residues in enzymes .
- Molecular docking : Tools like AutoDock Vina simulate binding poses. A study on 4-(3,4-dimethoxyphenyl)thiazole derivatives showed strong hydrogen bonding with EGFR kinase (binding energy: −9.2 kcal/mol) .
Q. How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Meta-analysis : Compare IC50 values from multiple sources, adjusting for assay variability (e.g., cell line differences).
- Dose-response validation : Reproduce studies with standardized protocols (e.g., MTT assays at 24–72 hours) .
- Structural analogs : Test derivatives with controlled substituent changes to isolate activity contributors .
Methodological Challenges
Q. What advanced techniques enable functionalization of the thiazole ring for targeted drug delivery?
Answer:
Q. How do researchers analyze the pharmacokinetic properties of this compound derivatives?
Answer:
- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity) and bioavailability radar. For example, logP >3 suggests blood-brain barrier penetration .
- HPLC-MS/MS : Quantifies plasma stability and metabolite formation in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
